molecular formula C13H15BrN2O2S B13496900 tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate

tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate

Cat. No.: B13496900
M. Wt: 343.24 g/mol
InChI Key: CFBMTUOHHGVUIR-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate is a brominated benzothiazole derivative protected by a tert-butoxycarbonyl (Boc) group, serving as a valuable chemical intermediate in organic synthesis and drug discovery research. The bromine atom at the 5-position of the benzothiazole scaffold makes this compound an excellent electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to diversify the structure for the creation of compound libraries . The Boc-protected aminomethyl group offers a handle for further synthetic modification under mild acidic conditions, enabling deprotection to the free amine for subsequent coupling steps . The benzothiazole core is a privileged structure in medicinal chemistry, frequently found in compounds with a range of biological activities. For instance, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), representing valuable pharmacological tools for neuroscience research . Furthermore, various thiazole and benzothiazole compounds are being explored in preclinical research for inflammation and immune-related disorders . This combination of features makes this compound a versatile building block for researchers developing novel bioactive molecules, chemical probes, and potential therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-1,3-benzothiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)15-7-11-16-9-6-8(14)4-5-10(9)19-11/h4-6H,7H2,1-3H3,(H,15,17)

InChI Key

CFBMTUOHHGVUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Biological Activity

tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate is a compound that has garnered attention due to its unique structural characteristics, which include a tert-butyl group, a carbamate functional group, and a 5-bromobenzo[d]thiazole moiety. This structure suggests potential biological activities that could be valuable in pharmaceutical and agrochemical applications. The compound's molecular formula is C14_{14}H16_{16}BrN2_{2}O2_{2}, with a molecular weight of 329.21 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atom on the benzothiazole ring may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential therapeutic effects . The carbamate group can undergo hydrolysis, leading to the formation of amines and acids, which may also contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still ongoing. Preliminary studies indicate that compounds with similar structures exhibit interactions with enzymes or receptors involved in disease pathways .

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar benzothiazole structures have shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Some derivatives of benzothiazole have demonstrated antiproliferative effects against several cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit key enzymes involved in cancer progression, such as PI3K and mTOR pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives using the broth microdilution method. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/ml)Pathogen
Compound 150S. typhi
Compound 2250C. albicans
Compound 312.5S. aureus

Case Study 2: Antiproliferative Activity

In vitro studies on antiproliferative activity against human cancer cell lines (HCT116, MCF-7) revealed that certain benzothiazole derivatives exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer properties .

CompoundCell LineIC50_{50} (μM)
Compound AMCF-715
Compound BHCT11620

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has indicated that modifications on the benzothiazole ring significantly affect biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific biological targets .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Analogs
Compound Name Core Structure Substituent(s) Key Reactivity/Application Reference
This compound Benzo[d]thiazole 5-Br, 2-(Boc-aminomethyl) Cross-coupling precursor
tert-Butyl (5-bromothiazol-2-yl)carbamate (CAS 405939-39-1) Thiazole 5-Br Less planar, lower aromaticity
tert-Butyl ((5-bromo-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS 1454906-51-4) 1,3,4-Thiadiazole 5-Br Enhanced metabolic stability
tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate (CAS 494769-44-7) Thiazole 5-CH2OH Hydroxyl group for esterification

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the benzo[d]thiazole core is functionalized with a bromine atom at position 5, followed by introduction of the methyl-carbamate group. Key steps include:

  • Nucleophilic substitution : React 5-bromobenzo[d]thiazole with tert-butyl dicarbonate in the presence of a base (e.g., NaHCO₃) under inert conditions (N₂ atmosphere) .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios (1:1.2 substrate-to-reagent) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize peaks for the tert-butyl group (δ ~1.4 ppm, singlet, 9H in 1H NMR; δ ~28 ppm in 13C NMR) and the methylene bridge (δ ~4.8 ppm, singlet, 2H) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 357.02 (C₁₂H₁₄BrN₂O₂S requires 357.01) .
  • IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

Q. How does the bromine substituent influence the compound's reactivity in nucleophilic substitution reactions under varying conditions?

  • Methodological Answer : The bromine at position 5 enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines, azides).

  • Conditions : Use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) at 60–80°C. Monitor reactivity via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
  • Challenges : Competing dehalogenation can occur under strong reducing conditions; mitigate by using Pd catalysts for selective coupling .

Advanced Research Questions

Q. What methodological approaches are recommended for studying the interaction between this compound and potential biological targets like enzymes or receptors?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., CDK9 inhibition ) with IC₅₀ determination via dose-response curves (10 nM–100 μM range).
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) using the compound’s 3D structure (PubChem CID) to predict binding poses .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) observed across different studies involving this compound?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition) and cell lines (e.g., HeLa vs. HEK293).
  • Batch variability : Characterize compound purity (HPLC >98%) and confirm stereochemical stability (CD spectroscopy) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What computational strategies can be employed to predict the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features (e.g., bromine position) with cytotoxicity (e.g., GI₅₀ in NCI-60 panel) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbamate carbonyl for hydrogen bonding) .
  • Fragment-based design : Replace the tert-butyl group with bioisosteres (e.g., cyclopropyl) to enhance metabolic stability while retaining activity .

Safety and Handling

  • Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group .
  • PPE : Use nitrile gloves, lab coat, and fume hood during synthesis to avoid exposure to brominated intermediates .

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